cis-4-Decenoylcarnitine

Description

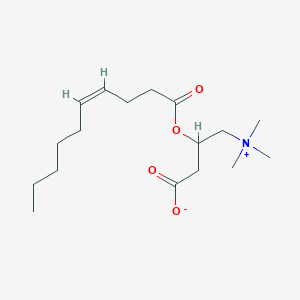

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H31NO4 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

3-[(Z)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9- |

InChI Key |

OQWOHRPOYAVIOK-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCC/C=C\CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origin of Product |

United States |

Metabolic Pathways of Cis 4 Decenoylcarnitine

Interplay with Cellular Carnitine Homeostasis

The body maintains carnitine homeostasis through a combination of dietary intake, endogenous synthesis primarily in the liver and kidneys, and efficient reabsorption by the kidneys. bevital.no The carnitine system's primary role is to buffer the acyl-CoA to free Coenzyme A (CoA) ratio within the mitochondria. researchgate.net When fatty acid oxidation rates are high or mismatched with the tricarboxylic acid (TCA) cycle's capacity, acyl-CoA esters can accumulate. Carnitine acetyltransferases then convert these acyl-CoAs to their corresponding acylcarnitines, such as cis-4-decenoylcarnitine, which can be exported from the mitochondria and eventually from the cell, preventing the toxic accumulation of acyl-CoAs and freeing up CoA for other metabolic processes. researchgate.netnih.gov

Influence of Carnitine Availability on this compound Levels

The availability of free L-carnitine is a determining factor in the formation of this compound. As a medium-chain acylcarnitine, it is synthesized through the esterification of cis-4-decenoic acid with L-carnitine. hmdb.ca Consequently, fluctuations in the cellular pool of L-carnitine can directly influence the levels of this compound.

Research has shown that supplementation with L-carnitine can lead to an increase in the plasma and urine concentrations of various acylcarnitines. In a case study of a patient with multiple acyl-coenzyme A dehydrogenation defect, a disorder of fatty acid oxidation, supplementation with L-carnitine at a dose of 20 mg/kg/day resulted in a significant increase in the serum and urine concentrations of most acylcarnitines measured. researchgate.net This suggests that providing an ample supply of free carnitine enhances the conjugation of accumulated acyl-CoAs, facilitating their excretion as acylcarnitines. researchgate.net

Similarly, studies in premature infants, who may have immature endogenous carnitine synthesis, have demonstrated that L-carnitine supplementation effectively increases their plasma carnitine levels. nih.govresearchgate.net While these studies did not specifically report on this compound, the general increase in the total acylcarnitine pool implies that the formation of individual acylcarnitines, including medium-chain species, is dependent on carnitine availability. researchgate.net

Conversely, in states of carnitine deficiency, the production of acylcarnitines, including this compound, may be limited. This can lead to the sequestration of toxic acyl-CoAs within the mitochondria, impairing further fatty acid oxidation and cellular function. nih.gov

The following table summarizes findings from a study investigating the effect of L-carnitine supplementation on acylcarnitine profiles.

Table 1: Effect of L-Carnitine Supplementation on Acylcarnitine Levels in a Patient with Multiple Acyl-Coenzyme A Dehydrogenation Defect

| Acylcarnitine | Effect on Serum Levels | Effect on Urine Levels |

|---|---|---|

| Most Acylcarnitines (C2-C18) | Significantly Increased | Significantly Increased |

| C8 Acylcarnitine | No Significant Increase | Not specified |

Data sourced from a study on a patient with multiple acyl-coenzyme A dehydrogenation defect receiving L-carnitine supplementation. researchgate.net

Role of Cis 4 Decenoylcarnitine in Biological Systems and Pathophysiological Mechanisms

Association with Inherited Disorders of Fatty Acid Metabolism

Inherited disorders of fatty acid oxidation (FAODs) are a group of genetic conditions that impair the body's ability to break down fatty acids for energy. Within this group, the role of specific acylcarnitines, such as cis-4-Decenoylcarnitine, is of particular interest to researchers for both diagnostic and pathophysiological insights.

Accumulation in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is one of the most common FAODs. frontiersin.org It is characterized by the impaired breakdown of medium-chain fatty acids. Consequently, specific metabolites accumulate in the body, serving as key diagnostic markers. Alongside other medium-chain acylcarnitines like octanoylcarnitine (B1202733) and decanoylcarnitine (B1670086), this compound is found in elevated concentrations in the plasma of individuals with MCAD deficiency. nih.govfrontiersin.org This accumulation is a direct consequence of the enzymatic block in the mitochondrial β-oxidation pathway. frontiersin.org

Implications for Mitochondrial Energy Production in FAODs

The accumulation of this compound and other medium-chain fatty acid derivatives in FAODs is not merely a benign biochemical signature but is implicated in the disruption of mitochondrial energy production. nih.gov Research suggests that these accumulating metabolites can exert toxic effects within the mitochondria, the powerhouses of the cell. nih.gov Specifically, studies have shown that medium-chain fatty acids that build up in MCAD deficiency can inhibit the activity of the mitochondrial respiratory chain complexes, which are essential for generating ATP, the cell's primary energy currency. frontiersin.orgfrontiersin.org This impairment of cellular energy production is a critical factor in the clinical manifestations of MCAD deficiency, particularly during periods of metabolic stress. nih.gov

Distinctions from Fatty Acid Toxicity

The toxicity associated with the accumulation of this compound and its related metabolites in MCAD deficiency has distinct features. While high levels of any fatty acid can be detrimental, the specific medium-chain fatty acids and their carnitine esters that accumulate in MCAD deficiency have been shown to induce oxidative stress. nih.gov In experimental models, these compounds have been observed to provoke oxidative damage to lipids in rat cerebral cortex. nih.gov This induction of oxidative stress, coupled with the direct inhibition of the respiratory chain, suggests a multi-faceted mechanism of toxicity that contributes to the pathophysiology of MCAD deficiency. frontiersin.orgnih.gov

Involvement in Muscle Metabolism and Energy Dysregulation

In stark contrast to its accumulation in MCAD deficiency, altered levels of this compound are also observed in the context of certain muscular dystrophies, where it appears to be depleted. This highlights the compound's complex role in muscle health and disease.

Altered Levels in Muscular Dystrophies (e.g., LGMD2A)

Recent metabolomic studies have identified significant alterations in the serum levels of various metabolites in patients with muscular dystrophies. In individuals with Limb-Girdle Muscular Dystrophy type 2A (LGMD2A), serum levels of this compound, along with other acylcarnitines such as decanoylcarnitine and octanoylcarnitine, have been found to be decreased. frontiersin.orgfrontiersin.org This finding points towards a dysregulation of fatty acid metabolism in the pathophysiology of this specific form of muscular dystrophy. frontiersin.org

Below is a data table summarizing the observed changes in this compound levels in the discussed conditions.

| Condition | This compound Level | Primary Implication |

| MCAD Deficiency | Increased | Impaired mitochondrial fatty acid oxidation |

| LGMD2A | Decreased | Disruption in muscle energy metabolism |

Correlation with Disruption in Muscle Energy Metabolism and Cell Integrity

The observed decrease in this compound in muscular dystrophies like LGMD2A is thought to reflect a broader disruption in muscle energy metabolism. frontiersin.org Fatty acid oxidation is a crucial energy source for skeletal muscle, and a reduction in acylcarnitine levels may indicate an impairment in this pathway. frontiersin.org This metabolic disruption is potentially linked to the progressive muscle weakness and degeneration characteristic of these diseases. Furthermore, some studies suggest a potential association between the decrease in certain unsaturated fatty acids, including this compound, and muscle cell necrosis. frontiersin.orgresearchgate.netresearchgate.net This suggests that the altered fatty acid metabolism may contribute to the loss of muscle cell integrity, a hallmark of muscular dystrophies. frontiersin.org

The following table details the research findings on the correlation between altered this compound levels and muscle pathophysiology.

| Research Finding | Condition | Pathophysiological Correlation |

| Decreased serum this compound | LGMD2A | Suggests a disruption in muscle energy metabolism. frontiersin.orgfrontiersin.org |

| Decreased unsaturated fatty acids (including this compound) | Muscular Dystrophies | Potential association with muscle cell necrosis. frontiersin.orgresearchgate.netresearchgate.net |

Contributions to Neurological and Neurogenetic Metabolic Derangements

This compound, a medium-chain acylcarnitine, has emerged as a significant metabolite in the study of neurological and neurogenetic disorders. Its role in cellular energy metabolism, particularly the transport of fatty acids for beta-oxidation, positions it as a key indicator of metabolic function. Dysregulation of this compound levels has been identified in the serum metabolomic signatures of several neurogenetic and neurological conditions, suggesting its involvement in the underlying pathophysiology of these diseases.

Metabolomic studies have identified alterations in the serum levels of this compound in certain neurogenetic diseases. A notable example is Limb-girdle muscular dystrophy type 2A (LGMD2A), a progressive muscle-wasting disorder. Research has shown that individuals with LGMD2A exhibit decreased levels of this compound in their serum. oup.com This finding suggests a potential disruption in fatty acid metabolism, which is crucial for muscle energy production. The decrease in this specific acylcarnitine may reflect impaired mitochondrial function, a hallmark of many muscular dystrophies.

Table 1: Serum Metabolite Alterations in Limb-girdle muscular dystrophy type 2A (LGMD2A)

| Metabolite | Regulation in LGMD2A | Associated Metabolic Pathway |

| This compound | Decreased | Fatty Acid Metabolism (Acylcarnitine) |

| Decanoylcarnitine (C10) | Decreased | Fatty Acid Metabolism (Acylcarnitine) |

| Octanoylcarnitine (C8) | Decreased | Fatty Acid Metabolism (Acylcarnitine) |

| Octadecenedioylcarnitine (C18:1-DC) | Decreased | Fatty Acid Metabolism (Acylcarnitine) |

This table summarizes the downregulation of several acylcarnitines in the serum of patients with LGMD2A, indicating a broader impact on fatty acid oxidation.

Further evidence of this compound's role in neurological disorders comes from studies on Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease affecting motor neurons. Metabolomic analyses of plasma from ALS patients have revealed dysregulation of this compound. Although the exact nature of this dysregulation can vary between studies, it points to an underlying disturbance in fatty acid metabolism in ALS patients. oup.com This metabolic perturbation may contribute to the energy deficit and oxidative stress observed in the motor neurons of individuals with ALS.

Table 2: Illustrative Metabolomic Data for this compound in ALS

| Cohort | Fold Change (ALS vs. Control) | p-value |

| Cohort 1 | 1.13 | 0.52 |

| Cohort 2 | 1.02 | 0.44 |

This table presents sample data from a metabolomics study, showing the fold change and p-values for this compound in two independent cohorts of ALS patients compared to healthy controls. While not statistically significant in this particular dataset, it demonstrates the type of investigation into this metabolite's role in ALS. oup.com

The levels of this compound in the body are also subject to genetic influence. Whole genome sequencing analyses have identified a significant association between the gene MDGA2 (MAM Domain Containing Glycosylphosphatidylinositol Anchor 2) and circulating levels of this compound. scispace.com This finding suggests that genetic variations within the MDGA2 gene can impact the metabolism or transport of this acylcarnitine. While the precise mechanism of this association is still under investigation, it highlights a genetic component to the regulation of fatty acid metabolism and its potential implications for health and disease.

Systemic Metabolic Perturbations

The significance of this compound extends beyond the nervous system, with its levels being associated with broader systemic metabolic disturbances. These include associations with cardiovascular health and conditions affecting the gastrointestinal tract.

Research has indicated a link between this compound and blood pressure regulation. Studies have shown a positive association between levels of this and other acylcarnitines and both systolic and diastolic blood pressure. nih.gov Furthermore, in children with chronic kidney disease, a condition often accompanied by hypertension, increased levels of this compound have been observed. nih.gov These associations underscore the intricate connection between fatty acid metabolism and cardiovascular homeostasis.

Table 3: Association of this compound with Blood Pressure

| Parameter | Association with this compound |

| Systolic Blood Pressure | Positive |

| Diastolic Blood Pressure | Positive |

This table illustrates the observed positive correlation between this compound levels and blood pressure, suggesting its potential role as a biomarker in cardiovascular health.

Environmental enteric dysfunction (EED), a condition of intestinal inflammation and increased gut permeability, is associated with significant metabolic disturbances, including secondary carnitine deficiency. nih.govusda.gov In children with EED, increased gut permeability is linked to elevated levels of several acylcarnitines, including this compound. nih.govresearchgate.net This suggests that the compromised gut barrier in EED may lead to altered fatty acid absorption and metabolism, contributing to a state of impaired fatty acid oxidation and a subsequent secondary deficiency of carnitine. nih.govnih.gov

Interactions with Xenobiotic Metabolism (e.g., Valproic Acid)

The metabolism of foreign compounds, or xenobiotics, can significantly impact the body's endogenous metabolic pathways. One such interaction involves the carnitine system, which is essential for fatty acid oxidation. Certain xenobiotics, including the anticonvulsant and mood-stabilizing drug valproic acid, can disrupt carnitine homeostasis. nih.govnih.gov The biotransformation of valproic acid can lead to the formation of non-metabolizable acyl-Coenzyme A (CoA) esters. nih.gov

In response, the body utilizes L-carnitine to conjugate with these aberrant acyl-CoAs, forming acylcarnitines that can be excreted in the urine. This process, while a detoxification mechanism, can lead to a depletion of the free carnitine pool, resulting in a secondary carnitine deficiency. nih.gov This depletion impairs the transport of long-chain fatty acids into the mitochondria for β-oxidation.

As a medium-chain acylcarnitine, this compound is part of the broader acylcarnitine pool that can be affected by such xenobiotic-induced disturbances. Treatment with valproic acid has been shown to cause a shift in the carnitine pool towards short-chain acylcarnitines. nih.gov A deficiency in carnitine is considered a risk factor for the hepatotoxicity associated with valproic acid. nih.gov While direct studies on this compound's specific role in valproic acid metabolism are not extensively detailed, its presence within the medium-chain acylcarnitine group suggests it is part of the metabolic response to xenobiotic exposure.

Presence and Role in Human Milk and Infant Metabolic Health Research

Human milk is a complex and dynamic fluid that provides optimal nutrition for infant growth and development. nih.gov It contains a variety of bioactive components, including a profile of acylcarnitines that are crucial for the developing infant's metabolism. nih.govnih.gov The concentration of total carnitine in human breast milk has been observed to change during the course of lactation. nih.gov

Acylcarnitines, such as this compound, are essential for newborns as their capacity for fatty acid oxidation is still maturing. These compounds provide a readily available energy source and are vital for the development of tissues with high energy demands, such as the heart and skeletal muscles. Research has shown that the metabolic profile of human milk, including its acylcarnitine content, can vary. For example, higher levels of O-acetylcarnitine have been noted in early lactation. nih.gov

Furthermore, the composition of infant nutrition—whether breast milk or formula—can influence the development of metabolic pathways in infants. Studies have suggested that infant formula, in contrast to human milk, may induce the expression of certain cytochrome P450 enzymes involved in drug metabolism. researchgate.net The unique composition of human milk, including its specific acylcarnitine profile, is believed to be tailored to meet the evolving metabolic needs of the infant, supporting growth, immunological development, and gut maturation. nih.gov Alterations in the human milk metabolome, including acylcarnitines, have been associated with infant growth and maternal health status. escholarship.org

Plasma Acylcarnitine Profiles in Type 2 Diabetes Mellitus

Alterations in plasma acylcarnitine profiles have been increasingly recognized as a significant feature of metabolic disorders such as Type 2 Diabetes Mellitus (T2DM). nih.govasbmb.org These profiles can offer insights into the underlying metabolic dysregulation, particularly incomplete fatty acid β-oxidation in mitochondria. nih.gov

In individuals with T2DM, there is often an accumulation of specific acylcarnitine species in the plasma, which is thought to reflect a mismatch between the rate of fatty acid entry into the mitochondria and their subsequent oxidation. This can contribute to insulin (B600854) resistance. asbmb.org

A study comparing the plasma acylcarnitine profiles of type 2 diabetic and non-diabetic African-American women revealed significant differences. This research identified a notable increase in fatty acylcarnitines, indicative of incomplete long-chain fatty acid β-oxidation in the diabetic group. nih.gov While the concentration of this compound was not significantly different between the two groups in this particular study, its presence was monitored as part of the comprehensive acylcarnitine profiling.

The table below summarizes the findings for this compound from the aforementioned study.

| Metabolite | Non-Diabetic (Mean ± SEM) | Type 2 Diabetic (Mean ± SEM) | Fold Change | P-value |

|---|---|---|---|---|

| This compound | - | 0.01 ± 0.01 | - | - |

Data sourced from a study on plasma acylcarnitine profiles in Type 2 Diabetic African-American Women. The study noted that this compound was not detected (n.d.) in the non-diabetic group under their experimental conditions. nih.gov

Elevated concentrations of various short- and long-chain acylcarnitines have been linked to obesity, insulin resistance, and a higher risk of developing T2DM. nih.gov Therefore, the analysis of plasma acylcarnitine profiles, including medium-chain species like this compound, serves as a valuable tool in understanding the pathophysiology of T2DM and identifying potential biomarkers for the disease. asbmb.orgnih.gov

Advanced Analytical Methodologies for Cis 4 Decenoylcarnitine Research

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) stands as a cornerstone for the analysis of cis-4-decenoylcarnitine and other acylcarnitines due to its high sensitivity and specificity. This technology allows for the detection and characterization of metabolites by measuring their mass-to-charge ratio.

Untargeted Metabolomics Approaches (LC-MS/MS, LC-QTOF-MS)

Untargeted metabolomics aims to capture a broad snapshot of all measurable small molecules in a biological sample. nih.govmdpi.comnih.gov This hypothesis-generating approach is particularly useful for discovering novel biomarkers and understanding global metabolic changes. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are powerful platforms for untargeted studies. mdpi.com

In the context of this compound, an untargeted approach would involve the separation of metabolites from a biological matrix (e.g., plasma, serum) using liquid chromatography, followed by ionization and analysis in a mass spectrometer. High-resolution instruments like QTOF-MS provide highly accurate mass measurements, which aids in the putative identification of this compound among thousands of other detected features. hmdb.ca Tandem mass spectrometry (MS/MS) further enhances identification by fragmenting the parent ion and generating a characteristic fragmentation pattern that can be compared to spectral libraries.

While specific untargeted metabolomics studies focusing solely on this compound are not extensively detailed in the current literature, the principles of these techniques are routinely applied to the broader class of acylcarnitines. For instance, untargeted metabolomics has been successfully used to reveal alterations in acylcarnitine profiles in various conditions. nih.gov

Targeted Metabolomics for Specific Quantification

In contrast to the broad survey of untargeted approaches, targeted metabolomics focuses on the precise and accurate measurement of a predefined set of metabolites, including this compound. nih.gov This quantitative approach is essential for validating findings from untargeted studies and for clinical applications where absolute concentrations of specific biomarkers are required.

Targeted analysis of this compound typically employs LC-MS/MS, often using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. To achieve absolute quantification, stable isotope-labeled internal standards are used, which mimic the chemical behavior of the analyte but are distinguishable by their mass. nih.govresearchgate.net Calibration curves are generated using standards of known concentrations to ensure the accuracy of the measurements. nih.gov

The general workflow for targeted quantification of acylcarnitines, which is applicable to this compound, involves:

Sample preparation, often including protein precipitation and derivatization.

Chromatographic separation to resolve isomers and remove matrix interferences.

Detection and quantification by MS/MS using isotopically labeled internal standards.

Challenges and Advances in Acylcarnitine Isomer Differentiation

A significant analytical challenge in acylcarnitine research is the existence of isomers—molecules with the same chemical formula and mass but different structural arrangements. nih.govnih.govnih.govelsevierpure.comcas.czacs.orgnih.gov Standard mass spectrometry alone cannot distinguish between isomers, which can lead to misidentification and inaccurate quantification. nih.govnih.gov this compound, for example, has isomers such as 9-decenoylcarnitine.

The primary solution to this challenge is the integration of liquid chromatography (LC) with mass spectrometry. cas.cz Different types of LC columns and mobile phases can be optimized to achieve chromatographic separation of various acylcarnitine isomers based on their physicochemical properties before they enter the mass spectrometer. nih.govnih.govmdpi.com For instance, reversed-phase chromatography is commonly used for the separation of acylcarnitines. researchgate.netplos.org

Recent advances in chromatographic techniques, such as the use of novel mixed-mode stationary phases, have further improved the resolution of clinically relevant acylcarnitine isomers in a single analytical run without the need for derivatization or ion-pairing reagents. nih.gov These advancements are crucial for the accurate differential diagnosis of metabolic disorders where the specific isomeric form of an acylcarnitine is indicative of a particular enzymatic defect.

Genomic and Multi-Omic Integration

The integration of metabolomic data with genomic information, often referred to as "metabolomics-GWAS" or "mGWAS," provides a powerful approach to uncover the genetic basis of metabolic individuality. mdpi.combohrium.comelifesciences.orgdtu.dk This multi-omic approach can identify genetic loci that influence the levels of specific metabolites, such as this compound, thereby offering insights into the underlying biological pathways.

Genome-Wide Association Studies (GWAS) for Metabolic Trait Loci

Genome-wide association studies (GWAS) are used to identify associations between common genetic variants (single nucleotide polymorphisms or SNPs) across the genome and specific traits, including metabolite levels. nih.govnih.govresearchgate.netmetabolomix.com Several large-scale GWAS have been conducted on circulating metabolites, revealing numerous genetic loci associated with a wide range of metabolic traits.

While a comprehensive GWAS focused specifically on this compound is not widely published, data from the OpenGWAS project (ID: met-a-753) indicates that such an analysis has been performed. opengwas.io Furthermore, a study on the isomer 9-decenoylcarnitine found an association with incident atrial fibrillation and identified several genetic SNPs in the region of the ACADM gene, which is involved in medium-chain acyl-CoA dehydrogenase activity. nih.gov

GWAS Findings Related to Decenoylcarnitine Isomers

| Metabolite | Associated Gene Region | Associated Phenotype | Study Focus |

|---|---|---|---|

| This compound | Data available in OpenGWAS (met-a-753) | Not specified in readily available literature | Metabolic trait loci identification |

| 9-Decenoylcarnitine | ACADM | Incident Atrial Fibrillation | Cardiovascular disease risk |

Rare Variant Analysis in Relation to this compound Levels

Beyond common variants, rare genetic variants can also have a significant impact on an individual's metabolic profile. Advances in whole-genome sequencing have enabled the analysis of these rare variants and their association with metabolite levels.

A notable study investigating the genetic architecture of the carnitine pathway analyzed whole-genome sequence data from 1,456 individuals. nih.govnih.gov Using a penalization method for rare variant analysis, the study identified a significant association between rare variants in the MDGA2 (MAM Domain Containing Glycosylphosphatidylinositol Anchor 2) gene and the levels of this compound. nih.govnih.gov This finding suggests that rare genetic variations within the MDGA2 gene may play a role in regulating the metabolism or transport of this compound. nih.gov However, the precise mechanism of this association remains to be elucidated. nih.gov

Rare Variant Association with this compound

| Gene | Study Population Size | Key Finding | Analytical Approach |

|---|---|---|---|

| MDGA2 | 1,456 individuals | Significant association between rare variants and this compound levels. nih.govnih.gov | Whole-genome sequencing and rare variant penalization method. nih.gov |

Integration with Proteomics for Holistic Metabolic Understanding

To achieve a comprehensive understanding of the role of this compound in cellular metabolism, researchers are increasingly integrating metabolomic data with proteomics. This multi-omics approach allows for the simultaneous analysis of metabolite fluctuations and changes in protein expression, providing a more complete picture of metabolic pathways and their regulation. By correlating the levels of this compound with the abundance of specific proteins, scientists can infer enzymatic activities and pathway fluxes that would not be apparent from either dataset alone.

For instance, an elevation in this compound could be linked to changes in the expression of proteins involved in the carnitine shuttle, mitochondrial fatty acid β-oxidation, or peroxisomal oxidation. Integrative analysis can uncover complex molecular networks and identify key regulatory nodes. Studies combining toxicometabolomics and toxicoproteomics have successfully revealed perturbed biochemical pathways, primarily related to energy metabolism, demonstrating the power of this integrated strategy. This approach can pinpoint specific enzymes or transport proteins whose altered expression directly impacts the concentration of this compound, offering mechanistic insights into metabolic dysregulation in various disease states.

Table 1: Potential Protein-Metabolite Correlations in this compound Research

| Change in this compound Level | Potential Correlated Change in Protein Expression | Implied Metabolic Shift |

| Increase | Decrease in Acyl-CoA Dehydrogenase expression | Impaired mitochondrial β-oxidation |

| Increase | Decrease in Carnitine Palmitoyltransferase 2 (CPT2) expression | Disrupted transport of fatty acids into mitochondria |

| Decrease | Increase in enzymes of peroxisomal β-oxidation | Upregulation of alternative fatty acid degradation pathways |

| Increase | Increase in Carnitine-Acylcarnitine Translocase (CACT) | Altered flux across the mitochondrial membrane |

Preclinical Model Systems for Mechanistic Elucidation

Utilization of Genetic Knockout Mouse Models

Genetically engineered mouse models, particularly knockout (KO) models, are indispensable tools for elucidating the specific metabolic pathways in which this compound is involved. By deleting the gene for a specific enzyme involved in fatty acid metabolism, researchers can observe the resulting changes in the acylcarnitine profile, including the levels of this compound. These models are crucial for preclinical research and help in understanding the molecular mechanisms that cause disease phenotypes.

For example, a knockout model for an enzyme responsible for the metabolism of medium-chain unsaturated fatty acids would be expected to show a significant accumulation of this compound. Mouse models with deficiencies in carnitine palmitoyltransferase 2 (CPT2) or very long-chain acyl-CoA dehydrogenase (VLCAD) have been instrumental in studying fatty acid oxidation disorders and the associated alterations in acylcarnitine levels. Studying these models allows for a direct assessment of the metabolic consequences of a specific enzyme deficiency and helps to position this compound within the broader network of fatty acid oxidation.

Table 2: Examples of Genetic Knockout Models for Studying Acylcarnitine Metabolism

| Knockout Mouse Model | Gene Deleted | Expected Impact on this compound | Research Application |

| VLCAD-/- | Acadvl | Potential secondary alterations | Studying impaired long-chain fatty acid oxidation |

| CPT2-/- | Cpt2 | Accumulation due to blocked mitochondrial entry | Investigating disorders of the carnitine cycle |

| SCAD-/- | Acads | Minimal direct impact, affects short-chains | Understanding short-chain acyl-CoA dehydrogenase deficiency |

In vitro Cellular Assay Systems for Metabolic Investigations

In vitro cellular systems provide a controlled environment to investigate the metabolism and cellular effects of this compound at a mechanistic level. Various cell lines, such as hepatocytes, myotubes, and cardiomyocytes, are used to model the metabolic processes of different tissues. In these systems, cells can be exposed to this compound or its precursor, cis-4-decenoic acid, to trace its metabolic fate and observe its impact on cellular functions like mitochondrial respiration, gene expression, and signaling pathways.

Techniques such as stable isotope tracing, where cells are incubated with labeled substrates, allow for the precise tracking of the atoms from this compound as it is metabolized. This helps to identify downstream metabolites and quantify pathway fluxes. For instance, AC16 cardiomyocyte cell lines have been used to decode metabolic remodeling in response to therapeutic agents, an approach that could be applied to study the specific effects of this compound on cardiac energy metabolism. These cellular assays are critical for dissecting the molecular functions of specific acylcarnitines, independent of systemic physiological effects.

Standardization and Data Curation in Acylcarnitine Metabolomics

Importance of Systematic Nomenclature and Database Annotation

The accuracy and interoperability of research findings in acylcarnitine metabolomics rely heavily on systematic nomenclature and comprehensive database annotation. A standardized naming convention is crucial to distinguish between closely related isomers, such as this compound and its other positional or geometric isomers. Ambiguity in nomenclature can lead to misinterpretation of data and hinder the comparison of results across different studies.

Publicly accessible metabolomics databases, such as the Human Metabolome Database (HMDB), play a vital role in data curation. They provide a unique identifier for each metabolite, along with detailed information on its chemical structure, classification, and known biological properties. According to the HMDB, this compound is classified as a medium-chain acylcarnitine, as it contains a C10 acyl chain. Such systematic classification and annotation ensure that researchers have a common reference point, facilitating data integration and enhancing the value of metabolomic studies.

Table 3: Database Annotation for this compound

| Database | Accession ID | Common Name | Systematic Classification |

| Human Metabolome Database (HMDB) | HMDB0240585 | This compound | Organic compounds > Lipids and lipid-like molecules > Fatty Acyls > Acyl carnitines |

Reference Materials and Quality Control in Research Assays

The generation of reliable and reproducible data in the quantitative analysis of this compound is contingent upon the availability of high-quality reference materials and stringent quality control procedures. Certified reference materials (CRMs) and analytical standards are essential for instrument calibration, method validation, and the accurate quantification of the compound in complex biological matrices.

Producers of these standards often adhere to the highest quality levels, such as ISO 17034 and ISO/IEC 17025, to ensure the identity, purity, and concentration of the material. In research assays, quality control is further maintained through the routine analysis of quality control (QC) samples and the use of stable isotope-labeled internal standards. These practices help to monitor and correct for variations in instrument performance and sample preparation, ensuring that the measured concentrations of this compound are both accurate and precise. This rigorous approach is fundamental to the integrity of clinical and research findings in the field of metabolomics.

Future Directions and Research Gaps

Elucidating Underexplored Enzymatic Interactions of cis-4-Decenoylcarnitine

The metabolic fate of this compound is dictated by a series of enzymatic reactions. However, the specific kinetics and regulatory nuances of these interactions are not fully characterized. This compound is the carnitine ester of cis-4-decenoic acid, an intermediate in the catabolism of linoleic acid. nih.govnih.gov Its metabolism is therefore closely linked to that of its corresponding acyl-CoA form, cis-4-decenoyl-CoA.

The degradation of unsaturated fatty acids with double bonds in even-numbered positions, such as in cis-4-decenoic acid, requires auxiliary enzymes in addition to the core β-oxidation machinery. nih.gov A key enzyme is 2,4-dienoyl-CoA reductase (DECR), which acts on 2,4-dienoyl-CoA intermediates. nih.govplos.org Studies on beef liver mitochondria have identified a mitochondrial 4-enoyl-CoA reductase, distinct from the more common 2-enoyl-CoA reductase, that is involved in the degradation pathway of cis-4-decenoyl-CoA. nih.gov Furthermore, research indicates that cis-4-decenoyl-CoA is a substrate for long-chain acyl-CoA dehydrogenase (LCAD) but is poorly processed by very long-chain acyl-CoA dehydrogenase (VLCAD). researchgate.net

A significant research gap exists in understanding the enzymes that directly interface with this compound itself. The transfer of the cis-4-decenoyl group between CoA and carnitine is catalyzed by carnitine acyltransferases, including carnitine palmitoyltransferase 1 (CPT1), carnitine palmitoyltransferase 2 (CPT2), and carnitine acetyltransferase (CAT). In peroxisomes, carnitine octanoyltransferase (CrOT) is responsible for the formation of medium-chain acylcarnitines. hmdb.ca The substrate specificity and kinetic parameters of these transferases for this compound, particularly how the cis-4 double bond influences binding and catalytic efficiency, remain largely unexplored. Future research should focus on detailed enzymatic assays to elucidate these interactions, which are critical for understanding how the flux of this specific acylcarnitine is managed between different subcellular compartments.

| Enzyme | Substrate/Intermediate | Metabolic Pathway/Role | Key Research Finding |

| 2,4-Dienoyl-CoA Reductase (DECR) | (2E,4)-Dienoyl-CoA | Mitochondrial β-oxidation of unsaturated fatty acids | Essential for metabolizing fatty acids with double bonds at even positions; deficiency leads to buildup of related intermediates. nih.govplos.org |

| 4-Enoyl-CoA Reductase | (2,4)-Dienoyl-CoA | Mitochondrial β-oxidation | A distinct reductase in beef liver mitochondria involved in cis-4-decenoyl-CoA degradation. nih.gov |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | cis-4-Decenoyl-CoA | Mitochondrial β-oxidation | Effectively dehydrogenates cis-4-decenoyl-CoA. researchgate.net |

| Carnitine Octanoyltransferase (CrOT) | Medium-chain acyl-CoAs | Peroxisomal β-oxidation | Synthesizes medium-chain acylcarnitines within peroxisomes. hmdb.ca |

Detailed Investigation of Transcriptional Regulation Governing this compound Metabolism

The expression of enzymes involved in fatty acid metabolism is under tight transcriptional control, primarily managed by two major classes of transcription factors: the Peroxisome Proliferator-Activated Receptors (PPARs) and the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govresearchgate.net In general, PPARα governs the expression of genes for fatty acid catabolism, while SREBP-1c activates genes involved in lipogenesis. nih.govresearchgate.net

PPARα, which is activated by fatty acids and their derivatives, induces the transcription of genes crucial for fatty acid oxidation, such as those encoding carnitine palmitoyltransferase I (CPT1) and acyl-CoA dehydrogenases. nih.govnumberanalytics.com The expression of the mitochondrial carnitine/acylcarnitine carrier (CAC), essential for transporting acylcarnitines across the inner mitochondrial membrane, is also subject to transcriptional control by factors including SREBP-1a and FOXA2. mdpi.com

Despite this general understanding, there is a significant lack of research specifically investigating the transcriptional response to this compound. It is currently unknown whether this compound or its direct precursors can act as signaling molecules or ligands for transcription factors like PPARs. Such a feedback mechanism would allow cells to sense the accumulation of this specific intermediate and upregulate the necessary enzymatic machinery for its clearance. Furthermore, a study using whole genome sequencing identified a statistical association between rare variants in the gene MDGA2 and serum levels of this compound, hinting at novel regulatory pathways that warrant further investigation. nih.gov Future studies should employ transcriptomic and molecular biology techniques to determine if this compound plays a direct role in modulating the expression of genes central to its own metabolism.

| Transcription Factor | General Function in Lipid Metabolism | Potential Relevance to this compound |

| PPARα | Induces genes for fatty acid oxidation (e.g., CPT1, ACADs). nih.govnumberanalytics.com | May be activated by cis-4-decenoyl-CoA to upregulate its own degradation pathway. This has not been specifically tested. |

| SREBP-1c | Activates genes for fatty acid synthesis. nih.govresearchgate.net | Likely has an inverse regulatory relationship, but direct effects of this compound on SREBP-1c are unknown. |

| SREBP-1a | Activates genes for lipogenesis and the carnitine/acylcarnitine carrier (CAC). mdpi.com | May regulate the transport of this compound across mitochondrial membranes. |

| FOXA2 | Regulates genes for hepatic metabolism during fasting, including CPT-1. mdpi.com | Could play a role in regulating this compound metabolism under different metabolic states. |

Expanding Understanding of this compound's Role in Specific Organelle Function (e.g., Peroxisomes)

Fatty acid oxidation is compartmentalized within the cell, occurring in both mitochondria and peroxisomes. nih.govmdpi.com While mitochondria are responsible for the complete oxidation of most fatty acids for energy, peroxisomes specialize in chain-shortening very long-chain fatty acids and participating in cellular thermogenesis. nih.govmdpi.com

Peroxisomes play a direct role in the metabolism of medium-chain acylcarnitines like this compound. It can be formed within peroxisomes from the β-oxidation of longer-chain fatty acids. hmdb.ca The enzyme carnitine octanoyltransferase (CrOT) facilitates the conversion of medium-chain acyl-CoAs to their corresponding acylcarnitines inside the peroxisome. hmdb.camdpi.com These acylcarnitines, including potentially this compound, are then exported from the peroxisome to the cytosol, from where they can be transported to the mitochondria for complete oxidation. mdpi.comnih.gov The oxidation of fatty acids with double bonds at even positions within peroxisomes also requires the activity of 2,4-dienoyl-CoA reductase, highlighting a shared mechanistic need with mitochondria. embopress.org

A primary research gap is the specific function and quantitative importance of this compound within the peroxisomal metabolic network. Key unanswered questions include: What are the specific transport mechanisms for this compound across the peroxisomal membrane? What is the rate of its formation and export from peroxisomes under various metabolic conditions? And how is the peroxisomal processing of this acylcarnitine coordinated with mitochondrial β-oxidation? A deeper investigation into its peroxisomal handling is crucial for a complete picture of its cellular lifecycle.

Development of Novel Analytical Approaches for Deeper Structural Characterization

The accurate analysis of acylcarnitines in biological samples is analytically challenging, primarily due to the existence of numerous structural isomers. acs.orguit.no The current gold standard for acylcarnitine profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS). uit.nobohrium.com Recent advancements have focused on improving the separation and identification of these complex molecules.

Novel methods include the use of high-resolution parallel reaction monitoring (PRM) with LC-MS/MS, which allows for more comprehensive and accurate quantification of a wide range of acylcarnitines. acs.orgacs.org Other strategies have utilized liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to build extensive databases containing retention times and fragmentation patterns, which greatly aids in the reliable annotation of acylcarnitines from complex mixtures. nih.gov Techniques such as ultra-high-performance liquid chromatography (UHPLC) have also been employed to achieve better separation of isomeric species, such as C4 and C5 acylcarnitines. uit.no

Despite these advances, a significant gap remains in the ability to perform deep structural characterization directly from biological samples. For this compound, this includes unambiguously confirming the precise location (e.g., distinguishing it from 9-decenoylcarnitine ahajournals.org) and the cis configuration of the double bond without relying solely on comparison to a limited number of commercially available standards. Future research should focus on developing and applying novel analytical platforms. The integration of techniques like ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their size and shape, or advanced nuclear magnetic resonance (NMR) spectroscopy methods could provide the necessary structural detail to resolve these ambiguities and fully characterize the diversity of acylcarnitine isomers in vivo.

| Analytical Technique | Principle | Application to Acylcarnitines | Future Direction/Gap |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. uit.no | Standard method for targeted and untargeted quantification of acylcarnitines. bohrium.comrsc.org | Limited ability to distinguish isomers without standards. |

| UHPLC-MS/MS | Uses smaller column particles for higher resolution separation. uit.no | Improved separation of short-chain constitutional isomers. uit.no | May not resolve all positional/geometric isomers like this compound. |

| LC-HRMS (e.g., PRM) | High-resolution mass analyzers provide very accurate mass measurements. acs.orgnih.gov | Enables comprehensive profiling and creation of acylcarnitine databases. acs.orgnih.gov | Still relies on fragmentation patterns which can be similar for isomers. |

| Ion Mobility Spectrometry (IMS) | Separation of ions in the gas phase based on their shape and size. | Potential to separate isomers that are difficult to resolve by chromatography alone. | Requires further development and application for routine acylcarnitine analysis. |

Integrative Computational Modeling of this compound Metabolic Fluxes

To understand the dynamic role of this compound within the broader landscape of cellular metabolism, a systems-level approach is required. Computational modeling, particularly metabolic flux analysis (MFA), provides a powerful framework for quantifying the rates of metabolic reactions and understanding how interconnected pathways operate. nih.govcreative-proteomics.com MFA has been successfully applied to investigate fatty acid metabolism and its dysregulation in various conditions. nih.govplos.org

The development of genome-scale metabolic models (GEMs), such as those available through the Virtual Metabolic Human (VMH) database, provides a comprehensive knowledge base of all known metabolic reactions in humans. eur.nl These models can be used to simulate metabolic states and predict flux distributions through complex networks.

The primary future direction in this area is the development of specific, validated computational models that explicitly include the enzymatic and transport reactions for this compound. This would involve several key steps:

Model Curation: Ensuring that all relevant enzymes (e.g., DECR, CrOT, CPTs) and transporters (e.g., CAC) that interact with this compound and its related metabolites are accurately represented in the metabolic model.

Data Integration: Integrating quantitative data from transcriptomics, proteomics, and advanced metabolomics (as described in section 5.4) to constrain the model and reflect specific biological states.

Flux Analysis: Using techniques like ¹³C-MFA or differential flux analysis to simulate and quantify the flow of carbon through the pathways involving this compound. plos.orgmdpi.com

Such integrative models would allow researchers to predict how genetic defects, nutritional changes, or disease states affect the concentration and flux of this compound, providing novel insights into its role in metabolic health and disease.

Q & A

Q. How is cis-4-Decenoylcarnitine structurally characterized and identified in biological samples?

this compound is identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific collision energy settings (e.g., 10V, 20V, and 40V) to detect its fragmentation patterns. Predicted collision cross-section (CCS) values for adducts like [M+H]+ (188.632 Ų) and [M+Na]+ (197.447 Ų) aid in spectral matching . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, provides structural confirmation, with HMDB offering predicted spectra for validation .

Q. What is the primary metabolic role of this compound in cellular energy production?

As a medium-chain acylcarnitine (C10:1) , it facilitates mitochondrial β-oxidation by transporting cis-4-decenoic acid into mitochondria. Carnitine octanoyltransferase (CrOT) in peroxisomes synthesizes it from longer-chain precursors, enabling energy production via fatty acid catabolism .

Q. What analytical techniques are recommended for quantifying this compound in plasma?

LC-MS/MS is the gold standard. Key parameters include:

Q. In which physiological conditions is this compound elevated or depleted?

- Elevated : Overweight individuals (linked to impaired fatty acid oxidation) .

- Depleted : Schizophrenia (reduced mitochondrial function) and familial Mediterranean fever (inflammatory dysregulation) .

- Placental presence : Detected in maternal-fetal transport studies .

Advanced Research Questions

Q. How can contradictory findings regarding this compound's association with sepsis mortality be reconciled?

In a sepsis cohort, this compound was significant in a Bayesian Network model (AUC = 0.84) but excluded from a logistic regression model. To resolve discrepancies:

Q. What experimental strategies distinguish peroxisomal vs. mitochondrial contributions to this compound synthesis?

- Enzyme inhibition : Use peroxisome-targeted inhibitors (e.g., thioridazine) to block CrOT activity.

- Isotopic tracing : Label precursors (e.g., <sup>13</sup>C-palmitate) to track chain-shortening in peroxisomes.

- Genetic models : Knock out CrOT or mitochondrial carnitine palmitoyltransferase (CPT) genes in cell lines .

Q. How should statistical models be adjusted for rare genetic variants affecting this compound levels?

For genome-wide association studies (GWAS):

Q. What are the challenges in establishing causal relationships between this compound levels and disease outcomes?

Q. How can multi-omics approaches enhance understanding of this compound's regulatory networks?

Q. What methodological pitfalls arise in placental studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.